An In-depth Technical Guide to 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone: Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone, a halogenated aromatic ketone of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally similar compounds to infer its properties, synthesis, and analytical characteristics. This approach provides a robust framework for researchers embarking on the synthesis and study of this and related novel chemical entities.
Chemical Identity and Structural Elucidation
2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone is a propiophenone derivative characterized by a specific substitution pattern on its two phenyl rings. The propiophenone core consists of a benzene ring attached to a propan-1-one group. In this molecule, the phenyl ring of the propiophenone is substituted with a chlorine atom at the 2' position and a fluorine atom at the 4' position. The second phenyl group, attached at the 3-position of the propane chain, bears a fluorine atom at its 3rd position.
Systematic Name: 1-(2-chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
The precise arrangement of these halogen atoms is crucial as it significantly influences the molecule's electronic properties, reactivity, and potential biological activity.
Inferred Physicochemical Properties
The physicochemical properties of 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone have been estimated based on its chemical structure and by comparison with analogous compounds. These properties are essential for predicting its behavior in various chemical and biological systems.
| Property | Inferred Value | Basis for Inference |
| Molecular Formula | C₁₅H₁₁ClF₂O | Calculated from structure |
| Molecular Weight | 280.70 g/mol | Calculated from structure |
| Appearance | Likely a light brown or off-white solid | Based on the appearance of similar propiophenone derivatives.[1] |
| Purity | Typically >97% for research-grade chemicals | Standard purity for commercially available analogues.[2] |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile | General solubility of similar organic compounds.[3] |
Strategic Synthesis Pathway
The synthesis of 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone can be approached through a multi-step process, likely involving a Friedel-Crafts acylation reaction as a key step. The following is a proposed synthetic route, grounded in established organic chemistry methodologies.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-(3-fluorophenyl)propanoyl chloride
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To a stirred solution of 3-(3-fluorophenyl)propanoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(3-fluorophenyl)propanoyl chloride.
Step 2: Friedel-Crafts Acylation
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In a separate flask, add 1-chloro-3-fluorobenzene and a Lewis acid catalyst such as aluminum chloride (AlCl₃) to a suitable solvent.
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Cool the mixture to 0 °C and slowly add the crude 3-(3-fluorophenyl)propanoyl chloride from Step 1.
-
Stir the reaction mixture at room temperature for several hours. The progress of the acylation can be monitored by TLC or gas chromatography (GC).
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Once the reaction is complete, quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
Step 3: Purification
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Further purify the product by recrystallization from an appropriate solvent to yield pure 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone.
Analytical Characterization
The structural confirmation of the synthesized 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone would rely on a combination of spectroscopic techniques.
Predicted Spectroscopic Data:
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. Two triplets corresponding to the -CH₂-CH₂- protons of the propane chain. |
| ¹³C NMR | A carbonyl carbon signal around δ 195-200 ppm. Aromatic carbon signals showing C-F couplings.[4] |
| IR Spectroscopy | A strong absorption band for the C=O stretch around 1680-1700 cm⁻¹. C-F stretching bands in the region of 1100-1300 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. Isotopic pattern characteristic of a molecule containing one chlorine atom. |
Analytical Workflow:
Caption: A typical analytical workflow for the characterization of a novel synthesized compound.
Potential Applications and Biological Relevance
While the specific applications of 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone are not documented, its structural motifs are present in molecules with known biological activities. Halogenated propiophenones and related chalcones are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[5]
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Pharmaceutical Intermediates: Many fluorine-containing compounds are utilized in drug design to enhance metabolic stability and binding affinity.[6] The presence of chlorine and fluorine atoms in the target molecule makes it a candidate for further chemical modification to produce novel bioactive compounds.
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Agrochemical Research: Similar chemical structures have been investigated for their potential as herbicides and fungicides.[5]
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Material Science: Aromatic ketones can be used as building blocks for polymers and other advanced materials.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone. Based on the safety data for structurally related compounds, the following guidelines are recommended.[1][7][8][9]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
This technical guide has provided a detailed, albeit inferred, overview of 2'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone. By leveraging data from analogous compounds, we have outlined its likely physicochemical properties, a plausible synthetic route, and the necessary analytical techniques for its characterization. The structural features of this molecule suggest its potential as a valuable intermediate in the development of new pharmaceuticals, agrochemicals, and materials. It is imperative that any synthesis and application of this compound be preceded by thorough experimental validation of its properties and a comprehensive assessment of its safety profile.
References
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PubChem. 2'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone. [Link]
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PubChem. 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone. [Link]
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NextSDS. 2'-CHLORO-4'-FLUORO-3-(2-METHOXYPHENYL)PROPIOPHENONE. [Link]
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SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
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ResearchGate. 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]
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WIPO PatentScope. WO/2025/115036 A PROCESS FOR THE SYNTHESIS OF 2-(4-CHLOROPHENYL)-2-HYDROXY-N-(3-METHOXY-4-(PROP-2- YN-1-YLOXY)PHENETHYL)ACETAMIDE, A KEY INTERMEDIATE OF MANDIPROPAMID. [Link]
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ResearchGate. IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. [Link]
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